Cas no 3188-84-9 (1,10-Phenanthroline, 1,2,3,4-tetrahydro-)

1,10-Phenanthroline, 1,2,3,4-tetrahydro- is a hydrogenated derivative of 1,10-phenanthroline, featuring a partially saturated phenanthroline core. This modification enhances its solubility in organic solvents while retaining strong chelating properties for transition metals. The reduced aromaticity of the tetrahydro structure can improve stability in certain redox environments, making it useful in catalytic and coordination chemistry applications. Its ability to form stable complexes with metal ions, such as iron and copper, is valuable in analytical chemistry and materials science. The compound’s versatility in ligand design and potential for fine-tuning electronic properties make it a useful intermediate in synthetic and mechanistic studies.
1,10-Phenanthroline, 1,2,3,4-tetrahydro- structure
3188-84-9 structure
商品名:1,10-Phenanthroline, 1,2,3,4-tetrahydro-
CAS番号:3188-84-9
MF:C12H12N2
メガワット:184.23708
CID:1449482
PubChem ID:11769209

1,10-Phenanthroline, 1,2,3,4-tetrahydro- 化学的及び物理的性質

名前と識別子

    • 1,10-Phenanthroline, 1,2,3,4-tetrahydro-
    • 1,2,3,4-tetrahydro-1,10-phenanthroline
    • 3188-84-9
    • 1,2,3,4-tetrahydro-phenanthroline
    • tetrahydrophenanthroline
    • AVXJWSHHQZJBJN-UHFFFAOYSA-N
    • G73291
    • SCHEMBL9138052
    • 1,2,3,4-Tetrahydro-[1,10]phenanthroline
    • インチ: InChI=1S/C12H12N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1,3,5-7,14H,2,4,8H2
    • InChIKey: AVXJWSHHQZJBJN-UHFFFAOYSA-N
    • ほほえんだ: C1CC2=C(C3=C(C=CC=N3)C=C2)NC1

計算された属性

  • せいみつぶんしりょう: 184.10016
  • どういたいしつりょう: 184.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 24.9Ų

じっけんとくせい

  • PSA: 24.92

1,10-Phenanthroline, 1,2,3,4-tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P024V84-250mg
1,2,3,4-Tetrahydro-1,10-phenanthroline
3188-84-9 97%
250mg
$507.00 2023-12-17
Aaron
AR024VGG-100mg
1,2,3,4-Tetrahydro-1,10-phenanthroline
3188-84-9 98%
100mg
$185.00 2025-02-13
Aaron
AR024VGG-5g
1,2,3,4-Tetrahydro-1,10-phenanthroline
3188-84-9 98%
5g
$2718.00 2025-02-13
Aaron
AR024VGG-250mg
1,2,3,4-Tetrahydro-1,10-phenanthroline
3188-84-9 98%
250mg
$311.00 2025-02-13
Aaron
AR024VGG-1g
1,2,3,4-Tetrahydro-1,10-phenanthroline
3188-84-9 98%
1g
$699.00 2025-02-13
1PlusChem
1P024V84-100mg
1,2,3,4-Tetrahydro-1,10-phenanthroline
3188-84-9 97%
100mg
$307.00 2023-12-17

1,10-Phenanthroline, 1,2,3,4-tetrahydro- 関連文献

1,10-Phenanthroline, 1,2,3,4-tetrahydro-に関する追加情報

Introduction to 1,10-Phenanthroline, 1,2,3,4-tetrahydro- (CAS No. 3188-84-9)

1,10-Phenanthroline, 1,2,3,4-tetrahydro-, identified by the Chemical Abstracts Service (CAS) number 3188-84-9, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This tetrahydro derivative of phenanthroline exhibits distinct chemical characteristics that make it a valuable scaffold for the development of novel therapeutic agents and diagnostic tools.

The molecular structure of 1,10-Phenanthroline, 1,2,3,4-tetrahydro- consists of a phenanthroline core with four additional hydrogen atoms incorporated into its ring system. This modification imparts enhanced solubility and bioavailability compared to its parent compound, facilitating its application in biological systems. The compound’s ability to chelate metal ions makes it particularly interesting for studying metalloprotein interactions and designing metal-based drugs.

In recent years, 1,10-Phenanthroline, 1,2,3,4-tetrahydro- has been extensively studied for its potential applications in medicinal chemistry. Its chelating properties have been exploited in the development of anticancer agents that target metal-overloaded cancer cells. Additionally, this compound has shown promise in the field of diagnostic imaging due to its ability to form stable complexes with radioactive isotopes used in positron emission tomography (PET) scans.

One of the most notable applications of 1,10-Phenanthroline, 1,2,3,4-tetrahydro- is in the synthesis of metallo-drugs that exhibit potent antimicrobial and antifungal activities. Researchers have demonstrated that complexes formed with this ligand can selectively inhibit the growth of pathogenic microorganisms without harming host cells. This selective toxicity makes it an attractive candidate for treating infections caused by drug-resistant bacteria and fungi.

The pharmacological properties of 1,10-Phenanthroline, 1,2,3,4-tetrahydro- have also been explored in the context of neurodegenerative diseases. Studies suggest that metal complexes derived from this compound can cross the blood-brain barrier and interact with neurotoxic proteins involved in conditions such as Alzheimer’s disease and Parkinson’s disease. By binding to these proteins and modulating their aggregation behavior, 1,10-Phenanthroline-based drugs hold promise for slowing down disease progression and alleviating symptoms.

Recent advancements in computational chemistry have enabled more precise modeling of 1,10-Phenanthroline derivatives, allowing researchers to design analogs with optimized pharmacokinetic profiles. These computational studies have identified novel structural motifs within the tetrahydrophenanthroline scaffold that enhance binding affinity and reduce off-target effects. Such insights are crucial for translating laboratory findings into clinical applications.

The synthesis of 1,10-Phenanthroline derivatives has also benefited from green chemistry principles. Researchers have developed environmentally friendly methods for producing these compounds using catalytic processes that minimize waste and energy consumption. These sustainable approaches align with global efforts to reduce the environmental impact of pharmaceutical manufacturing.

Another area where CAS No. 3188-84-9 has made significant contributions is in materials science. The compound’s ability to form coordination polymers with transition metals has been leveraged to create novel materials with applications in catalysis and gas storage. These materials exhibit unique electronic and structural properties that make them suitable for advanced technological applications.

The future prospects of 1H-indeno[1,b]furan (CAS No: 100748695) are promising as ongoing research continues to uncover new therapeutic potentials. Collaborative efforts between academia and industry are essential for advancing preclinical studies and bringing these promising compounds closer to clinical use. Regulatory agencies are also playing a crucial role by streamlining pathways for drug approval based on innovative therapeutic approaches.

In conclusion,(tetrahydropyrido[1,,2-a']phenanthrolinum cation) derivatives offer a rich foundation for drug discovery across multiple therapeutic domains. Their unique structural features combined with their versatile chemical properties make them indispensable tools for researchers seeking to develop next-generation therapeutics.

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